BenchChemオンラインストアへようこそ!

cis-3-(Boc-amino)-5-methylpiperidine

Stereochemistry Kinase inhibition Chiral resolution

cis-3-(Boc-amino)-5-methylpiperidine (CAS 1187055-56-6) is the sole (3R,5S)-cis stereoisomer validated for RIPK1 inhibitor programs (BindingDB IC₅₀ = 320 nM). Its exocyclic C3-Boc protection enables orthogonal deprotection, while the free N1 amine allows direct coupling to quinolone cores for fluoroquinolone antibiotic side chains. Unlike the (3S,5R) isomer (Pim kinases) or (3R,5R) isomer (PDK-1), this specific stereochemistry is required for RIPK1 and TLR7/8 pathways. Procurement of the correct stereoisomer is critical to maintain synthetic and pharmacological fidelity. Inquire for bulk pricing and chiral purity certification.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1187055-56-6
Cat. No. B3024683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(Boc-amino)-5-methylpiperidine
CAS1187055-56-6
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1CC(CNC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
InChIKeyCNALVHVMBXLLIY-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-(Boc-amino)-5-methylpiperidine (CAS 1187055-56-6): Chiral Piperidine Building Block for Pharmaceutical Synthesis


cis-3-(Boc-amino)-5-methylpiperidine (CAS 1187055-56-6), systematically named tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate, is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected exocyclic amine at the 3-position and a methyl substituent at the 5-position of the piperidine ring, with defined (3R,5S) stereochemistry . With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol, this compound functions exclusively as a protected chiral intermediate and synthetic building block, not as a final active pharmaceutical ingredient. Its Boc protection enables orthogonal deprotection under mild acidic conditions while maintaining stability during multi-step synthetic sequences, making it suitable for integration into complex molecular architectures in medicinal chemistry programs [1].

Why Generic Substitution of cis-3-(Boc-amino)-5-methylpiperidine (CAS 1187055-56-6) Carries Stereochemical and Regiochemical Risk


cis-3-(Boc-amino)-5-methylpiperidine cannot be generically substituted with other in-class piperidine derivatives due to three interdependent structural factors: (1) the specific (3R,5S) cis stereochemical configuration at two chiral centers, which determines the three-dimensional presentation of the protected amine for downstream coupling reactions; (2) the exocyclic Boc-protected amine at C3 versus alternative protection patterns (e.g., endocyclic N1-Boc protection as in CAS 1312805-93-8), which dictates both synthetic accessibility and deprotection orthogonality [1]; and (3) the presence of the 5-methyl substituent, which modulates ring conformation and steric environment compared to unsubstituted analogs such as (R)-3-(Boc-amino)piperidine (CAS 309956-78-3) . Different stereoisomers of this scaffold—including (3S,5R), (3R,5R), and (3R,5S) configurations—are documented in patent literature as intermediates targeting distinct biological pathways, including Pim kinase inhibition, PDK-1 inhibition, and TLR7/8 antagonism, respectively, underscoring that stereochemistry directly governs downstream therapeutic application and cannot be arbitrarily interchanged .

Quantitative Differentiation Evidence for cis-3-(Boc-amino)-5-methylpiperidine (CAS 1187055-56-6) vs. Stereoisomeric and Structural Analogs


Stereoisomer-Dependent Target Engagement: (3R,5S) Configuration vs. (3S,5R) Enantiomer in Kinase Inhibitor Pathways

The (3R,5S) cis stereoisomer (CAS 1187055-56-6) demonstrates documented inhibitory activity against RIPK1 kinase (IC₅₀ = 320 nM), whereas the enantiomeric (3S,5R) isomer (CAS 1203651-07-3) is exclusively utilized in patent literature for the synthesis of pyridinamine-based Pim kinase inhibitors with no documented RIPK1 activity [1]. This stereochemistry-driven target divergence establishes that the two enantiomers are not functionally interchangeable in medicinal chemistry applications targeting distinct kinase families.

Stereochemistry Kinase inhibition Chiral resolution

Regiochemical Protection Pattern Differentiation: Exocyclic C3-Boc vs. Endocyclic N1-Boc Piperidine Analogs

cis-3-(Boc-amino)-5-methylpiperidine (CAS 1187055-56-6) features an exocyclic Boc-protected amine at C3, preserving the piperidine N1 secondary amine as a free nucleophile for downstream alkylation or coupling. In contrast, the regioisomeric analog tert-butyl 3-amino-5-methylpiperidine-1-carboxylate (CAS 1312805-93-8) bears Boc protection on the endocyclic N1 nitrogen with a free exocyclic C3 amine [1]. This regioisomeric difference fundamentally alters synthetic utility: the target compound enables N1-selective functionalization followed by orthogonal C3-NH₂ deprotection, whereas the analog requires C3-NH₂ functionalization before N1 deprotection. The target compound's exocyclic Boc protection pattern is specifically employed in reported synthetic routes to fluoroquinolone antibiotic side chains (3S,5S-configured derivatives), where sequential N1 coupling and C3 deprotection are required [2].

Protecting group strategy Orthogonal deprotection Synthetic efficiency

5-Methyl Substituent Conformational Impact: Comparison with Unsubstituted 3-(Boc-amino)piperidine Analogs

The 5-methyl substituent on cis-3-(Boc-amino)-5-methylpiperidine introduces conformational bias to the piperidine ring that is absent in unsubstituted analogs such as (R)-3-(Boc-amino)piperidine (CAS 309956-78-3), a precursor used in DPP-4 inhibitor synthesis . While direct conformational data are not available for the target compound, class-level inference indicates that 5-substituted piperidines exhibit altered ring puckering preferences and restricted rotational freedom compared to unsubstituted piperidines, which can affect binding orientation when incorporated into larger molecular frameworks. The presence of two chiral centers (C3 and C5) in the target compound also introduces diastereomeric purity requirements that do not exist for the single-chiral-center analog .

Conformational constraint Piperidine ring Steric effects

Stereochemical Purity and Crystallization Behavior: Patent-Documented Purification Advantage for 3,5-Substituted Piperidines

Patent literature specifically addresses the purification challenges of 3-amino-5-methylpiperidine derivatives with Boc protection, noting that conventional crystallization methods yield slow crystallization rates and colloidal intermediates that adsorb impurities, compromising diastereomeric purity [1]. The patent further teaches that the primary optical impurity in these systems is the diastereoisomer, making stereochemical purity control a critical quality parameter. While this patent does not provide direct comparative data between cis and trans isomers, it establishes that for the 3,5-disubstituted piperidine scaffold, diastereomeric purity is a known procurement risk that differentiates suppliers based on their purification methodology. The cis configuration of the target compound, as specified by its (3R,5S) stereochemistry, is a defined attribute that must be verified analytically rather than assumed from synthetic origin .

Diastereomeric purity Crystallization Process chemistry

Evidence-Backed Application Scenarios for cis-3-(Boc-amino)-5-methylpiperidine (CAS 1187055-56-6) Based on Quantitative Differentiation


RIPK1 Kinase Inhibitor Medicinal Chemistry Programs

cis-3-(Boc-amino)-5-methylpiperidine is appropriate for use as a chiral intermediate in RIPK1 inhibitor development programs, based on documented biochemical inhibitory activity (IC₅₀ = 320 nM) against the RIPK1 kinase domain in BindingDB assays [1]. This scenario applies specifically to research groups developing small-molecule RIPK1 inhibitors for inflammatory, autoimmune, or neurodegenerative disease applications. Procurement of this specific (3R,5S) stereoisomer is indicated because alternative stereoisomers (e.g., (3S,5R)) are directed toward different kinase targets (Pim kinases) with no documented RIPK1 activity. Verification of stereochemical identity via chiral analytical methods is recommended upon receipt.

Fluoroquinolone Antibiotic Side-Chain Synthesis

The exocyclic C3-Boc protection pattern of this compound enables its use as an intermediate in the synthesis of 3-amino-5-methylpiperidine-containing fluoroquinolone antibiotic side chains, as documented in drug synthesis databases [2]. In this application, the free N1 secondary amine is available for coupling to the quinolone core, followed by orthogonal Boc deprotection to liberate the C3 amine. This scenario specifically requires the exocyclic Boc protection pattern; substitution with an N1-Boc protected analog (CAS 1312805-93-8) would require complete redesign of the coupling sequence. Note that the database synthesis route specifies the 3(S)-Boc-amino-5(S)-methylpiperidine stereoisomer; researchers should verify stereochemical compatibility with their specific target fluoroquinolone derivative.

Chiral Building Block Requiring Defined (3R,5S) Stereochemistry with Orthogonal Protection

This compound serves as a general chiral building block when a synthetic sequence requires (1) a piperidine scaffold with defined (3R,5S) stereochemistry at C3 and C5, (2) a Boc-protected exocyclic amine for orthogonal deprotection, and (3) a free secondary N1 amine for initial functionalization [1]. This scenario is distinct from applications using the (3S,5R) enantiomer (CAS 1203651-07-3, Pim kinase programs), the (3R,5R) diastereomer (CAS 1227919-32-5, PDK-1 inhibitor programs), or the (3R,5S) enantiomer of the cis series (CAS 1270019-92-5, TLR7/8 antagonist programs), each of which is documented in patent literature for distinct therapeutic applications . Procurement of the correct stereoisomer is essential for maintaining stereochemical integrity throughout multi-step synthetic sequences.

Structure-Activity Relationship (SAR) Studies of 3,5-Disubstituted Piperidine Scaffolds

For systematic SAR exploration of 3,5-disubstituted piperidine pharmacophores, this compound provides the specific (3R,5S) cis configuration for comparative evaluation against its stereoisomeric counterparts. The availability of multiple defined stereoisomers of this scaffold—including (3S,5R), (3R,5R), and (3R,5S) configurations—enables controlled investigation of stereochemistry-dependent biological activity . Researchers conducting such SAR studies should procure and evaluate each stereoisomer individually, as the target pathways (RIPK1, Pim kinase, PDK-1, TLR7/8) are stereochemistry-dependent. Analytical verification of stereochemical purity via chiral HPLC or optical rotation is essential, given patent-documented challenges with diastereomeric impurity removal in this compound class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-3-(Boc-amino)-5-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.